

# Application Notes and Protocols: Fe<sub>2</sub>(CO)<sub>9</sub> as a Catalyst in Carbonylation Reactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diironnonacarbonyl*

Cat. No.: *B12055905*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>) as a versatile and cost-effective catalyst in various carbonylation reactions. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures for key transformations, including the aminocarbonylation and alkoxycarbonylation of unactivated alkyl halides, and the double carbonylation of alkynes.

## Introduction

Diiron nonacarbonyl, a readily available and relatively inexpensive iron carbonyl complex, has emerged as a powerful catalyst for the introduction of carbonyl groups into organic molecules. Its utility stems from its ability to serve as a reactive source of Fe(0) and to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are of significant interest in organic synthesis and drug development, providing access to a wide array of valuable carbonyl-containing compounds such as amides, esters, and unique cyclic ketones. This document outlines detailed protocols for several key Fe<sub>2</sub>(CO)<sub>9</sub>-catalyzed carbonylation reactions and presents quantitative data to showcase their efficiency and scope.

## Aminocarbonylation of Unactivated Alkyl Halides

The aminocarbonylation of alkyl halides represents a direct and atom-economical approach to the synthesis of amides, a ubiquitous functional group in pharmaceuticals and biologically

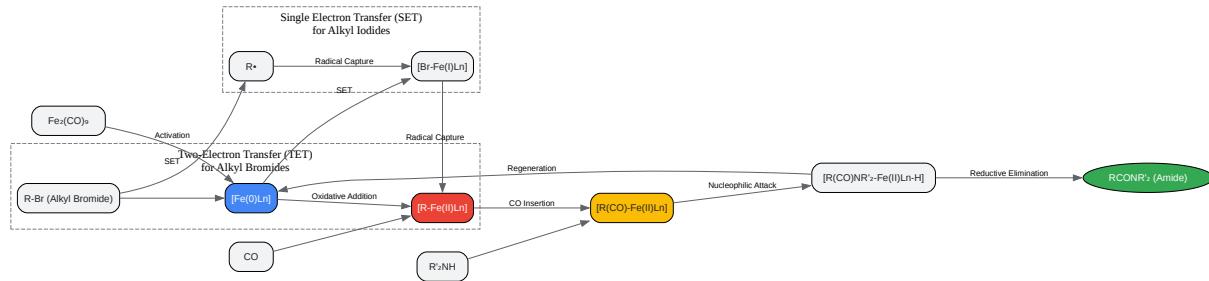
active compounds.  $\text{Fe}_2(\text{CO})_9$ , in conjunction with a suitable ligand and base, effectively catalyzes this transformation.

## Quantitative Data Summary

| Entry | Alkyl Halide               | Amine       | Product                                                | Yield (%) |
|-------|----------------------------|-------------|--------------------------------------------------------|-----------|
| 1     | 1-Bromooctane              | Morpholine  | 1-(Morpholin-4-yl)nonan-1-one                          | 95        |
| 2     | 1-Iodooctane               | Morpholine  | 1-(Morpholin-4-yl)nonan-1-one                          | 92        |
| 3     | 1-Bromohexane              | Aniline     | N-<br>Phenylheptanami<br>de                            | 88        |
| 4     | 1-<br>Bromoadamanta<br>ne  | Piperidine  | 1-(Adamantan-1-<br>yl)-1-(piperidin-1-<br>yl)methanone | 75        |
| 5     | 1-Bromo-4-<br>phenylbutane | Benzylamine | N-Benzyl-5-<br>phenylpentanami<br>de                   | 91        |

## Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)nonan-1-one

### Materials:


- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- 1,10-Phenanthroline (1,10-Phen)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- 1-Bromooctane
- Morpholine

- Dibutyl ether ( $Bu_2O$ ), anhydrous
- Carbon monoxide (CO) gas (lecture bottle or balloon)
- Schlenk flask or high-pressure autoclave
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

**Procedure:**

- To a dry Schlenk flask or a glass liner for an autoclave, add  $Fe_2(CO)_9$  (7.5 mol%), 1,10-phenanthroline (9 mol%), and  $Cs_2CO_3$  (2.0 equiv.).
- The vessel is evacuated and backfilled with argon three times.
- Add anhydrous dibutyl ether (0.5 M solution based on the alkyl halide), 1-bromooctane (1.0 equiv.), and morpholine (1.2 equiv.) via syringe under an argon atmosphere.
- The reaction vessel is then purged with carbon monoxide and pressurized to 6 bar with CO.
- The reaction mixture is stirred vigorously at 120 °C for 24 hours.
- After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
- The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(morpholin-4-yl)nonan-1-one.

## Proposed Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycles for aminocarbonylation.

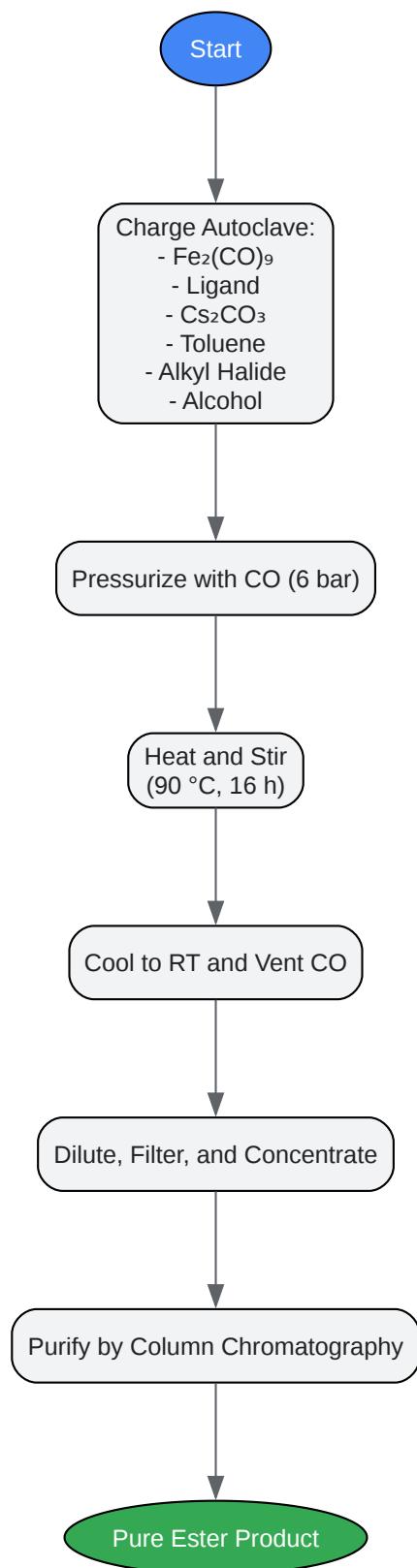
## Alkoxy carbonylation of Unactivated Alkyl Halides

The synthesis of esters from alkyl halides via carbonylation is another fundamental transformation in organic chemistry.  $\text{Fe}_2(\text{CO})_9$  provides an efficient catalytic system for this reaction, offering an alternative to more expensive noble metal catalysts.

## Quantitative Data Summary

| Entry | Alkyl Halide            | Alcohol        | Product                           | Yield (%) |
|-------|-------------------------|----------------|-----------------------------------|-----------|
| 1     | 1-Bromohexane           | Methanol       | Methyl heptanoate                 | 85        |
| 2     | 1-Bromoocetane          | Ethanol        | Ethyl nonanoate                   | 83        |
| 3     | 1-Bromo-3-phenylpropane | Benzyl alcohol | Benzyl 4-phenylbutanoate          | 92        |
| 4     | Cyclohexyl bromide      | Isopropanol    | Isopropyl cyclohexanecarb oxylate | 78        |
| 5     | 1-Bromo-4-cyanobutane   | tert-Butanol   | tert-Butyl 5-cyanopentanoate      | 70        |

## Experimental Protocol: Synthesis of Methyl Heptanoate


### Materials:

- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Tris(2,4-di-tert-butylphenyl)phosphite (Ligand L5)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- 1-Bromohexane
- Methanol
- Toluene, anhydrous
- Carbon monoxide (CO) gas
- High-pressure autoclave
- Standard laboratory glassware and purification supplies

### Procedure:

- Inside a glovebox, a glass liner for a high-pressure autoclave is charged with  $\text{Fe}_2(\text{CO})_9$  (7.5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (9 mol%), and  $\text{Cs}_2\text{CO}_3$  (3.0 equiv.).
- Anhydrous toluene (0.67 M solution based on the alcohol) is added, followed by 1-bromohexane (3.0 equiv.) and methanol (1.0 equiv.).
- The liner is sealed inside the autoclave. The autoclave is removed from the glovebox, connected to a CO line, and purged with CO three times.
- The autoclave is pressurized to 6 bar with CO.
- The reaction mixture is stirred at 90 °C for 16 hours.
- After cooling to room temperature, the CO pressure is carefully vented.
- The reaction mixture is diluted with diethyl ether and filtered.
- The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl heptanoate.

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for alkoxy carbonylation.

# Double Carbonylation of Alkynes to Cyclobutenediones

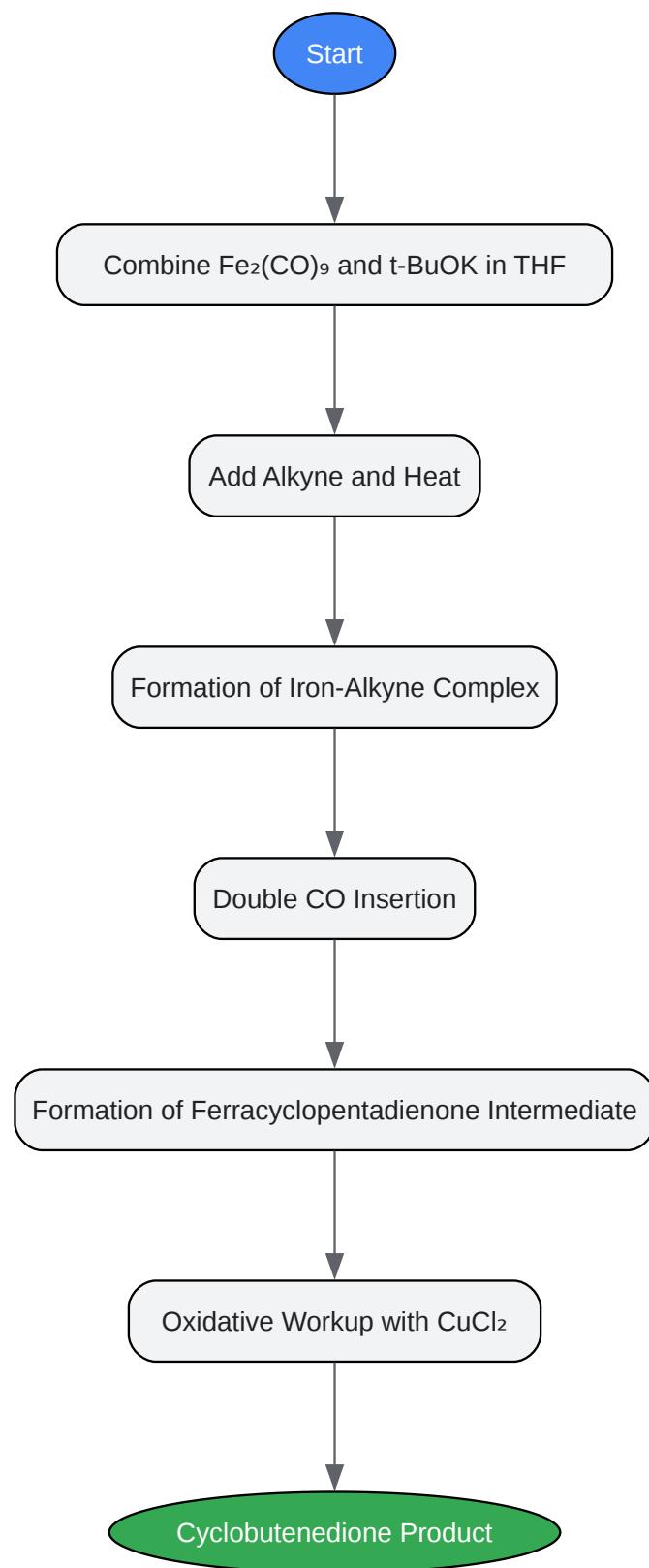
The double carbonylation of alkynes to afford cyclobutenediones is a unique transformation catalyzed by iron carbonyl complexes. This reaction provides access to strained four-membered ring systems that are valuable building blocks in organic synthesis.

## Quantitative Data Summary

| Entry | Alkyne             | Product                                       | Yield (%) |
|-------|--------------------|-----------------------------------------------|-----------|
| 1     | Diphenylacetylene  | 3,4-Diphenylcyclobut-3-ene-1,2-dione          | 90        |
| 2     | 1-Phenyl-1-propyne | 3-Methyl-4-phenylcyclobut-3-ene-1,2-dione     | 75        |
| 3     | 4-Octyne           | 3,4-Dipropylcyclobut-3-ene-1,2-dione          | 82        |
| 4     | 1-Phenyl-1-hexyne  | 3-Butyl-4-phenylcyclobut-3-ene-1,2-dione      | 78        |
| 5     | Cyclododecyne      | Bicyclo[10.2.0]tetradec-1(12)-ene-13,14-dione | 63        |

## Experimental Protocol: Synthesis of 3,4-Diphenylcyclobut-3-ene-1,2-dione

### Materials:


- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Potassium tert-butoxide ( $t\text{-BuOK}$ )
- Diphenylacetylene

- Tetrahydrofuran (THF), anhydrous
- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Standard laboratory glassware and purification supplies

**Procedure:**

- A solution of potassium tert-butoxide (2.5 equiv.) in anhydrous THF is prepared in a round-bottom flask under an argon atmosphere.
- Diiron nonacarbonyl (1.2 equiv.) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- Diphenylacetylene (1.0 equiv.) is then added, and the reaction mixture is heated to 70 °C and stirred for 12 hours.
- The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane.
- A solution of copper(II) chloride dihydrate (3.0 equiv.) in water is added, and the biphasic mixture is stirred vigorously at room temperature for 2 hours.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or flash column chromatography to yield 3,4-diphenylcyclobut-3-ene-1,2-dione as a solid.

## Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Key steps in alkyne double carbonylation.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be taken at all times. Reactions involving carbon monoxide should be performed with extreme care due to its high toxicity.

- To cite this document: BenchChem. [Application Notes and Protocols: Fe<sub>2</sub>(CO)<sub>9</sub> as a Catalyst in Carbonylation Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055905#fe2-co-9-as-a-catalyst-in-carbonylation-reactions>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)